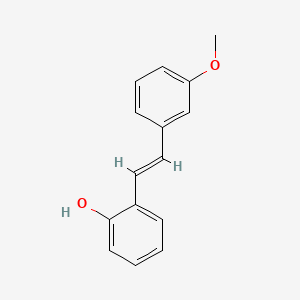

2-(3-Methoxystyryl)phenol

Description

2-(3-Methoxystyryl)phenol is a phenolic compound characterized by a styryl (vinylbenzene) bridge linking a methoxy-substituted benzene ring to a phenolic hydroxyl group. Its structure enables electronic conjugation across the aromatic systems, influencing its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKADNPRLDAEDMO-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxystyryl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions . This method is efficient and environmentally friendly, providing high yields of the desired product.

Another method involves the reaction of sodium hydride with tetrahydrofuran (THF) and methyl diethyl phosphonate, followed by the addition of NSC 43794. The reaction mixture is stirred at room temperature, and the product is isolated through recrystallization from methanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxystyryl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group in phenols is ortho- and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)

Electrophilic Aromatic Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

2-(3-Methoxystyryl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxystyryl)phenol involves its interaction with various molecular targets and pathways. For example, phenolic compounds can exert antimicrobial effects by disrupting the integrity of bacterial cell membranes, leading to increased membrane fluidity and conformational changes in membrane proteins . Additionally, the antioxidant properties of phenolic compounds are attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals .

Comparison with Similar Compounds

a. 2-[1-(3-Methylphenyl)ethenyl]phenol (CAS: 1379805-04-5)

- Structure: Features an ethenyl group (-CH=CH-) linking a 3-methylphenyl group to the phenol ring.

- Molecular Formula : C₁₅H₁₄O.

- Key Differences : Lacks the methoxy group on the styryl-linked benzene, reducing electron-donating effects.

- Applications : Primarily serves as a synthetic intermediate, with eight studies guiding its synthesis routes .

b. (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol (Coniferyl Alcohol)

- Structure: Contains a propenyl chain (-CH=CH-CH₂OH) attached to a 2-methoxyphenol moiety.

- Molecular Formula : C₁₀H₁₂O₃ (MW: 180.20 g/mol).

- Key Differences : The hydroxypropene chain introduces additional hydrogen-bonding capacity, enhancing solubility in polar solvents.

- Applications : A lignin precursor with roles in polymer chemistry and plant cell wall biosynthesis .

c. 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol

- Structure: Integrates a pyrazole ring with nitro and phenolic substituents.

- Molecular Properties: Exhibits planar geometry due to intramolecular O–H⋯N hydrogen bonding (dihedral angle: 0.95° between phenol and pyrazole rings).

Ethyl-Linked Derivatives

2-[2-(3-Methoxyphenyl)ethyl]phenol

- Structure: Ethyl (-CH₂-CH₂-) linker between 3-methoxyphenyl and phenol groups.

- Molecular Formula : C₁₅H₁₆O₂ (MW: 228.29 g/mol).

- Key Differences : Saturated ethyl bridge eliminates conjugation, reducing UV absorption and electronic delocalization compared to styryl analogs.

- Safety Data: No acute toxicity reported, but proper handling (e.g., PPE) is advised due to phenolic hazards .

Other Methoxyphenol Derivatives

Phenol, 2-methoxy-3-methyl

- Structure: Simple methoxy- and methyl-substituted phenol.

- Molecular Formula : C₈H₁₀O₂ (MW: 138.16 g/mol).

- Key Differences : Absence of extended aromatic systems limits applications to basic chemical synthesis or small-molecule studies .

Comparative Data Table

*Calculated based on structural analogy.

Research Findings and Key Insights

- Electronic Properties: Styryl-linked compounds like this compound exhibit enhanced conjugation, critical for fluorescence or UV-based detection methods. Ethyl-linked analogs lack this feature, limiting their use in optoelectronic applications .

- Hydrogen Bonding : Intramolecular O–H⋯N bonds in pyrazole derivatives (e.g., compound from ) stabilize planar geometries, improving crystallinity and thermal stability .

- Toxicity: Phenolic compounds generally require careful handling due to skin/eye irritation risks, as noted in safety data for 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-phenol (acute oral toxicity: LD₅₀ > 2000 mg/kg) .

Biological Activity

Overview

2-(3-Methoxystyryl)phenol, also known by its IUPAC name 2-[(E)-2-(3-methoxyphenyl)ethenyl]phenol, is an organic compound with the molecular formula C15H14O2. It is classified as a phenolic compound, characterized by a methoxy group attached to a styryl moiety. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.

The synthesis of this compound can be achieved through various methods, including:

- Ipso-Hydroxylation : A method involving the use of arylboronic acids and aqueous hydrogen peroxide.

- Methyl Diethyl Phosphonate Reaction : Utilizing sodium hydride in tetrahydrofuran (THF) followed by specific reagents for product isolation.

These synthetic routes allow for the production of this compound under mild conditions, making it accessible for further biological evaluations .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell death.

- Antioxidant Properties : It can scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a natural antimicrobial agent .

Antioxidant Activity

In vitro assays have shown that this compound possesses strong antioxidant capabilities. It was found to reduce oxidative stress markers in cellular models, indicating its protective effects against oxidative damage .

Anti-inflammatory and Anticancer Properties

Recent studies have explored the anti-inflammatory and anticancer potential of this compound. It has been observed to inhibit cancer cell proliferation in several cancer lines, including prostate and colon cancer cells. The IC50 values for these activities were reported to be significantly lower than those for standard treatments, suggesting a promising therapeutic profile .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Antioxidant Assessment : In a model using human fibroblasts exposed to oxidative stress, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%, highlighting its antioxidant potential.

- Cancer Cell Line Studies : In vitro tests on prostate cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with other phenolic compounds such as eugenol and thymol:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|---|

| This compound | Moderate | Strong | Significant | ~5 |

| Eugenol | High | Moderate | Moderate | ~10 |

| Thymol | High | Strong | Moderate | ~15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.